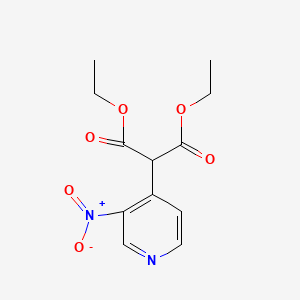

Diethyl 2-(3-nitropyridin-4-yl)malonate

Descripción general

Descripción

Diethyl 2-(3-nitropyridin-4-yl)malonate is an organic compound with the molecular formula C12H14N2O6. It is characterized by the presence of a nitropyridine ring attached to a malonate ester. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl 2-(3-nitropyridin-4-yl)malonate can be synthesized through a multi-step process involving the nitration of pyridine derivatives followed by esterification. The typical synthetic route involves the following steps:

Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Esterification: The nitrated pyridine derivative is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2-(3-nitropyridin-4-yl)malonate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

Reduction: Diethyl 2-(3-aminopyridin-4-yl)malonate.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Hydrolysis: Diethyl malonate and the corresponding carboxylic acids.

Aplicaciones Científicas De Investigación

Diethyl 2-(3-nitropyridin-4-yl)malonate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of diethyl 2-(3-nitropyridin-4-yl)malonate depends on the specific application. In general, the compound can interact with various molecular targets through its nitro and ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes, receptors, or other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl 2-(3-nitropyridin-2-yl)malonate

- Diethyl 2-(3-bromo-5-nitropyridin-4-yl)malonate

Uniqueness

Diethyl 2-(3-nitropyridin-4-yl)malonate is unique due to the specific positioning of the nitro group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers or analogs.

Actividad Biológica

Diethyl 2-(3-nitropyridin-4-yl)malonate is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a nitropyridine moiety linked to a malonate structure. The presence of the nitro group significantly influences the compound's reactivity and biological potential. Its molecular formula is , with distinct functional groups that allow for various chemical interactions.

The biological activity of this compound primarily arises from its ability to interact with various biological targets. Key mechanisms include:

- Nitro Group Reactivity : The nitro group can be reduced to form reactive intermediates that may inhibit enzyme activity or alter protein functions, leading to diverse pharmacological effects.

- Enzyme Inhibition : This compound has shown potential as an inhibitor for specific enzymes, particularly those involved in metabolic pathways, such as kinases .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. However, conclusive evidence is still required to establish its efficacy.

Anticancer Potential

The compound's ability to interact with cellular enzymes suggests potential anticancer activity. Investigations into its mechanisms are ongoing, particularly regarding its effects on cancer cell lines .

Antiprotozoal Activity

Some studies have indicated promising antiprotozoal effects against parasites such as Trypanosoma brucei, the causative agent of sleeping sickness. Further research is necessary to fully understand its activity and underlying mechanisms.

Data Table: Biological Activities Summary

| Activity Type | Description | Research Findings |

|---|---|---|

| Antimicrobial | Potential antimicrobial properties observed in preliminary studies | Further validation needed |

| Anticancer | Interaction with cellular enzymes suggests anticancer potential | Ongoing investigations |

| Antiprotozoal | Promising effects against Trypanosoma brucei | Requires additional research |

Case Study 1: Enzyme Inhibition

A detailed kinetic study explored the binding affinity of this compound to specific kinases. The results demonstrated that the compound effectively competes with ATP for binding sites, leading to significant inhibition of kinase activity. This finding highlights its potential as a therapeutic agent in diseases where kinase signaling is disrupted.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound induces apoptosis through caspase activation pathways. The compound was shown to inhibit cell proliferation significantly, suggesting a mechanism that warrants further exploration in drug development .

Propiedades

IUPAC Name |

diethyl 2-(3-nitropyridin-4-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-3-19-11(15)10(12(16)20-4-2)8-5-6-13-7-9(8)14(17)18/h5-7,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVQMCRFEBZEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.